Terpineol

Catalog No.
S2747683
CAS No.
8000-41-7
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terpineol

CAS Number

8000-41-7

Product Name

Terpineol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3

InChI Key

WUOACPNHFRMFPN-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(C)O.CC(=C1CCC(CC1)(C)O)C.CC(=C)C1CCC(CC1)(C)O.CC(C)(C1CCC(=C)CC1)O

Solubility

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL
Very soluble in benzene, acetone
Very soluble in alcohol, ether
In water, 7100 mg/L at 25 °C
slightly soluble in glycerol and water
1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O

Antimicrobial properties

Studies have shown that terpineol exhibits antimicrobial activity against various bacteria and fungi. [] Alpha-terpineol, in particular, has been found to be effective against several Gram-negative bacteria, including Shigella flexneri. [] This antibacterial activity is believed to be due to terpineol's ability to disrupt the bacterial cell membrane, leading to cell death. []

Anti-inflammatory properties

Research suggests that terpineol may possess anti-inflammatory properties. Studies have shown that alpha-terpineol can reduce inflammation in various models, including lipopolysaccharide-induced inflammation and carrageenan-induced paw edema. [, ] These findings suggest that terpineol could be a potential therapeutic candidate for inflammatory conditions.

Other potential applications

In addition to its antimicrobial and anti-inflammatory properties, terpineol is also being investigated for its potential applications in various other areas, including:

  • Cancer: Studies suggest that terpineol may have anti-cancer properties. It has been shown to induce cell death in various cancer cell lines. [] However, further research is needed to determine its effectiveness in treating cancer in humans.
  • Neurological disorders: Terpineol may have neuroprotective effects and could potentially be beneficial for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. [] More research is necessary to explore this potential application.

Terpineol is a monoterpenoid alcohol that exists in four isomeric forms: alpha-terpineol, beta-terpineol, gamma-terpineol, and terpinen-4-ol. Among these, alpha-terpineol is the most prevalent and is characterized by its pleasant aroma reminiscent of lilac flowers. This compound is derived from various natural sources, including pine oil, cajuput oil, and cardamom. Terpineol is widely used in the fragrance and cosmetic industries due to its aromatic properties, as well as in food flavoring .

, including:

  • Hydration: In the presence of sulfuric acid, alpha-pinene can be converted to alpha-terpineol through hydration.
  • Isomerization: Under acidic conditions, terpineols can isomerize to form different structural variants.
  • Oxidation: Terpineol reacts with ozone and hydroxyl radicals, leading to the formation of several oxidation products such as glyoxal and methylglyoxal .

These reactions highlight terpineol's reactivity as a volatile organic compound and its potential environmental implications.

Terpineol exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that terpineol possesses antimicrobial effects against various bacteria and fungi, making it a potential candidate for use in disinfectants and preservatives.
  • Anti-inflammatory Effects: Research indicates that terpineol may help reduce inflammation, which could be beneficial in treating inflammatory conditions .
  • Analgesic Properties: Some studies suggest that terpineol has pain-relieving effects, contributing to its potential therapeutic applications.

Terpineol can be synthesized through several methods:

  • From Alpha-Pinene: The most common method involves hydrating alpha-pinene in the presence of sulfuric acid.
  • From Limonene: Limonene can react with trifluoroacetic acid to form a trifluoroacetate intermediate, which is then hydrolyzed to yield alpha-terpineol with varying selectivity .
  • Biosynthesis: In nature, terpineol is biosynthesized from geranyl pyrophosphate through enzymatic processes that yield the terpinyl cation, which upon hydrolysis produces terpineol .

Terpineol has a wide range of applications:

  • Fragrance Industry: Due to its pleasant scent, terpineol is extensively used in perfumes and scented products.
  • Cosmetics: It serves as a fragrance agent in lotions and creams.
  • Food Flavoring: Terpineol is utilized as a flavoring agent in various food products.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for therapeutic formulations .

Research into the interactions of terpineol with environmental factors reveals significant insights:

  • Terpineol reacts with ozone and hydroxyl radicals in indoor environments, leading to the formation of secondary pollutants like glyoxal and methylglyoxal. These reactions can impact indoor air quality and occupant exposure levels .
  • The surface chemistry of terpineol on materials such as glass or vinyl flooring has been studied to understand how it interacts with indoor air pollutants .

Several compounds share structural similarities with terpineol. Here are some notable examples:

CompoundStructure TypeUnique Features
Alpha-PineneMonoterpeneFound in pine oil; used for its fresh scent.
LimoneneMonoterpeneCommonly found in citrus fruits; known for its citrus aroma.
Beta-TerpineolMonoterpenoid AlcoholSimilar odor profile but slightly different chemical properties.
Gamma-TerpineolMonoterpenoid AlcoholDifferentiated by double bond location; less common than alpha-terpineol.

Uniqueness of Terpineol: Alpha-terpineol stands out due to its specific pleasant aroma, extensive use in fragrances, and notable biological activities compared to its structural relatives.

Physical Description

Liquid; Liquid, Other Solid
Liquid
White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]
Liquid; [Sigma-Aldrich MSDS]
colourless, viscous liquid with a lilac-like odou

Color/Form

Colorless solid
Pure alpha-isomer is white, crystalline powde

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

218-221 °C

Heavy Atom Count

11

Taste

Lime (distilled)
Peach, floral (lilac) flavor
Sweet, lime taste

Density

0.935 at 20 °C/20 °C
0.930-0.936

Odor

Floral, lilac

Odor Threshold

Aroma threshold values: Detection: 280-350 ppb

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

35-40 °C
Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

21334LVV8W

Related CAS

68540-43-2 (hydrochloride salt)

Vapor Pressure

0.04 [mmHg]
0.03 [mmHg]
VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/
0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

... After iv injection of 0.1 mL/kg, death due to massive pulmonary edema occurred within minutes. In this animal blood and tissue levels of alpha-terpineol of between 150 and 300 ppm were observed. After smaller doses of pine oil (0.033 mL/kg), horses survived until euthanized up to 48 hr later. Blood levels of alpha-terpineol became undetectable in one of these animals after 2 hr, and no tissue levels were detected at postmortem....

Metabolism Metabolites

The metabolic fate of alpha-terpineol administered orally to male albino-rats was investigated, and its effects on the liver microsomal cytochrome-P-450 system were studied. For metabolic studies, alpha-terpineol was given once daily for 20 days at a dose of 600mg/kg bw; cytochrome-P-450 studies involved dosing for up to 9 days. ...The neutral fraction isolated showed the presence of one major (alpha-terpineol) and two minor compounds. One of the minor compounds was identified as p-menthane-1,2,8-triol. Further study revealed the presence of the methyl esters of oleuropeic-acid and dihydrooleuropeic-acid. Allylic oxidation of C-1 methyl esters appeared to be the major metabolic pathway. It was considered likely that the allylic methyl group at C-7 was oxidized prior to the reduction of the 1,2-double bond. Administration of alpha-terpineol increased the levels of liver microsomal cytochrome-P-450 by 72, 104, 90, 54, and 52% after 1, 2, 3, 6, and 9 days of dosing, respectively. A moderate incr was noted in the levels of liver microsomal NADPH-cytochrome-c-reductase during the first 3 days of repeated dosing. No significant effect was noted on cytochrome-b5 and NADH-cytochrome-c-reductase. The authors conclude that the allylic methyl oxidation of alpha-terpineol is the major route for its metabolic transformation in the rat. The reduction of the endocyclic double bond was specifically noted in the formation of dihydrooleuropeic-acid from oleuropeic-acid.
Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.
Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.
In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.
Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

(L)-alpha-Terpineol; 10482-56-1

Wikipedia

Terpineol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

A common industrial method of alpha-terpineol synthesis consists of the hydration of alpha-pinene or turpentine oil with aqueous mineral acids to give crystalline cis-terpin hydrate (mp 117 °C), followed by partial dehydration to alpha-terpineol. Suitable catalysts are weak acids or acid-activated silica gel.
Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.
Extraction of essential oils, fractional distillation of pine oils, wood processing industry.
By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/
For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE
Terpineol: ACTIVE
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE
Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: alpha-terpineol; Matrix: water; Detection Limit: 10 ug/L.
Using GC/MS, alpha-terpineol was identified as an effluent chemical.
The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After iv pine oil injection, alpha-terpineol recovered from equine tissues by extraction into heptane & GC detection, using either FID or pentafluoropropionic anhydride derivatization & ECD.
After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-16
AIFA: Calyptol (Eucalyptol, Terpineol) Inhalant
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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